5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

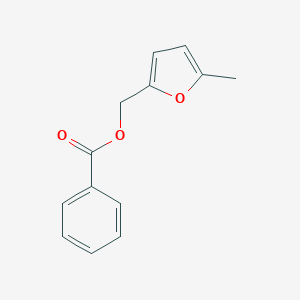

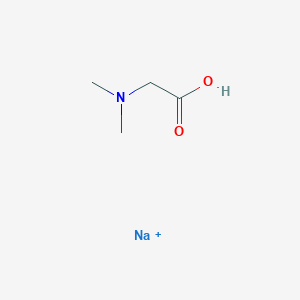

The compound "5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole" is a derivative of the indole class, which is a significant scaffold in medicinal chemistry due to its presence in many natural products and pharmaceuticals. The indole ring system is known for its diverse biological activities, and the bromine atom at the 5-position along with the pyrrolidin-1-yl ethyl group at the 3-position may contribute to unique chemical and biological properties.

Synthesis Analysis

The synthesis of indole derivatives often involves cyclization reactions, as seen in the preparation of various bromo-indolyl compounds. For instance, (R)-2-{[5-bromo-1-(3-bromopropyl)-1H (substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives were synthesized using Japp-Klingemann and Fischer indole cyclization reactions, starting from 4-bromo aniline . Although the specific synthesis of "5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole" is not detailed in the provided papers, similar synthetic strategies involving electrophilic substitution and cyclization reactions could be employed.

Molecular Structure Analysis

The molecular structure of indole derivatives is often characterized by spectroscopic methods and confirmed by X-ray crystallography. For example, the crystal structure of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was determined using single-crystal X-ray diffraction . The indole derivatives exhibit various intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence their crystal packing and stability.

Chemical Reactions Analysis

Indole derivatives can participate in a range of chemical reactions. The presence of a bromine atom on the indole ring makes it susceptible to further functionalization through nucleophilic substitution reactions. The pyrrolidine ring can also engage in reactions typical of secondary amines, such as alkylation or acylation. The reactivity of these compounds can be exploited to create a diverse array of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives like "5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole" are influenced by their molecular structure. The bromine atom contributes to the compound's density and molecular weight, while the pyrrolidin-1-yl ethyl group can affect its solubility and boiling point. The compound's spectroscopic properties, such as NMR and IR spectra, are characteristic of its functional groups and can be used for identification and purity assessment .

Relevant Case Studies

While the provided papers do not include case studies on the specific compound "5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole," they do offer insights into the biological activities of related indole derivatives. For instance, certain 3-bromo-indolyl derivatives have shown antibacterial activity against resistant strains of bacteria, suggesting a mechanism of action different from common antibiotics . Additionally, indole derivatives have been identified as high-affinity human 5-HT(1B/1D) ligands, indicating their potential in neuropsychiatric disorder treatments .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

A significant area of research involving 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole is in the synthesis and characterization of novel compounds. For instance, Mogulaiah, Sundar, and Tasleem (2018) synthesized novel derivatives of this compound using electrophilic substitution reactions, highlighting its role in the development of new chemical entities (Mogulaiah, Sundar, & Tasleem, 2018).

Antimicrobial Activity

Research also focuses on the antimicrobial properties of derivatives of 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole. Mahboobi et al. (2008) found that compounds containing this structure showed antibacterial activity against resistant strains of bacteria, suggesting a potential for pharmaceutical applications (Mahboobi, Eichhorn, Winkler, Sellmer, & Möllmann, 2008).

Serotonergic Activity

In the field of neuroscience, the serotonergic activity of 3-(2-pyrrolidin-1-ylethyl)-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives has been explored. Egle et al. (2004) reported the preparation of these derivatives and their high affinity as human 5-HT(1B/1D) ligands, indicating their relevance in neurological research (Egle, Maclean, Demchyshyn, Edwards, Slassi, & Tehim, 2004).

Crystal Structure Analysis

The compound's utility extends to crystallography as well. Barakat et al. (2017) conducted a detailed study involving the condensation reaction of 5-bromo-1H-indole with other compounds, analyzing the resulting crystal structure using Hirshfeld surface and DFT calculations, demonstrating its application in structural chemistry (Barakat, Soliman, Ghabbour, Ali, Al-Majid, Zarrouk, & Warad, 2017).

Safety And Hazards

Propiedades

IUPAC Name |

5-bromo-3-(2-pyrrolidin-1-ylethyl)-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN2/c15-12-3-4-14-13(9-12)11(10-16-14)5-8-17-6-1-2-7-17/h3-4,9-10,16H,1-2,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKDIZOYQXFTDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCC2=CNC3=C2C=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70578766 |

Source

|

| Record name | 5-Bromo-3-[2-(pyrrolidin-1-yl)ethyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole | |

CAS RN |

17274-68-9 |

Source

|

| Record name | 5-Bromo-3-[2-(pyrrolidin-1-yl)ethyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B95404.png)